molecular formula C11H18F6N3O4S2+ B12817965 1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide

1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide

Cat. No.: B12817965
M. Wt: 434.4 g/mol
InChI Key: SEWZDTBJTLBSFY-UHFFFAOYSA-N
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Description

1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide is an ionic liquid, a type of molten salt that remains liquid at relatively low temperatures. This compound is known for its unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These characteristics make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide can be synthesized through a multi-step process. The initial step involves the alkylation of 2,3-dimethylimidazole with 1-chlorobutane to form 1-butyl-2,3-dimethylimidazolium chloride. This intermediate is then reacted with lithium bis (trifluoromethanesulfonyl)imide in an aqueous medium to yield the desired ionic liquid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically purified through techniques such as ion exchange and distillation to remove impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation and bis (trifluoromethanesulfonyl)imide anion interact with various molecular targets, facilitating reactions and stabilizing intermediates. The ionic liquid’s high ionic conductivity and thermal stability are crucial for its effectiveness in applications such as catalysis and battery electrolytes .

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium bis (trifluoromethanesulfonyl)imide
  • 1-Ethyl-3-methylimidazolium bis (trifluoromethanesulfonyl)imide
  • 1-Hexyl-3-methylimidazolium bis (trifluoromethanesulfonyl)imide

Comparison: 1-Butyl-2,3-dimethylimidazolium bis (trifluoromethanesulfonyl)imide is unique due to the presence of two methyl groups on the imidazole ring, which can influence its physical and chemical properties. Compared to its analogs, it may exhibit different solubility, viscosity, and ionic conductivity, making it suitable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H18F6N3O4S2+

Molecular Weight

434.4 g/mol

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C9H17N2.C2HF6NO4S2/c1-4-5-6-11-8-7-10(3)9(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8H,4-6H2,1-3H3;9H/q+1;

InChI Key

SEWZDTBJTLBSFY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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